molecular formula C29H32N4O5S2 B1667686 N-(Ethylcarbamoyl)-3-(4-((5-formyl-4-methoxy-2-phenyl-1H-imidazol-1-YL)methyl)phenyl)-5-isobutylthiophene-2-sulfonamide CAS No. 304462-19-9

N-(Ethylcarbamoyl)-3-(4-((5-formyl-4-methoxy-2-phenyl-1H-imidazol-1-YL)methyl)phenyl)-5-isobutylthiophene-2-sulfonamide

Cat. No. B1667686
M. Wt: 580.7 g/mol
InChI Key: QTOZBSNPDCWHPV-UHFFFAOYSA-N
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Description

AVE 0991 is a non-peptide mimic of angiotensin-(1-7).

Scientific Research Applications

Synthesis and Structural Characterization

  • A study by El-Gaby et al. (2017) focused on the synthesis of novel derivatives, including imidazole derivatives, highlighting their structural characterization and potential in anticancer activities (El-Gaby et al., 2017).
  • Magnus et al. (1983) described the synthesis methodologies for compounds related to N-(Ethylcarbamoyl)-3-(4-((5-formyl-4-methoxy-2-phenyl-1H-imidazol-1-YL)methyl)phenyl)-5-isobutylthiophene-2-sulfonamide (Magnus et al., 1983).

Antimicrobial and Antifungal Activities

  • Hussein (2018) synthesized novel hybrids of sulfonamide derivatives and evaluated their antimicrobial activities, which may be relevant for compounds structurally similar to the target compound (Hussein, 2018).
  • Sarvaiya et al. (2019) synthesized arylazopyrazole derivatives containing sulfonamide groups, showing promising antimicrobial activity (Sarvaiya et al., 2019).

properties

IUPAC Name

1-ethyl-3-[3-[4-[(5-formyl-4-methoxy-2-phenylimidazol-1-yl)methyl]phenyl]-5-(2-methylpropyl)thiophen-2-yl]sulfonylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N4O5S2/c1-5-30-29(35)32-40(36,37)28-24(16-23(39-28)15-19(2)3)21-13-11-20(12-14-21)17-33-25(18-34)27(38-4)31-26(33)22-9-7-6-8-10-22/h6-14,16,18-19H,5,15,17H2,1-4H3,(H2,30,32,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTOZBSNPDCWHPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NS(=O)(=O)C1=C(C=C(S1)CC(C)C)C2=CC=C(C=C2)CN3C(=C(N=C3C4=CC=CC=C4)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32N4O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50184526
Record name AVE-0991
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50184526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

580.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Thiophenesulfonamide, N-((ethylamino)carbonyl)-3-(4-((5-formyl-4-methoxy-2-phenyl-1H-imidazol-1-yl)methyl)phenyl)-5-(2-methylpropyl)-

CAS RN

304462-19-9
Record name AVE-0991
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0304462199
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AVE-0991
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50184526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AVE-0991
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68JR6NCI7I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(Ethylcarbamoyl)-3-(4-((5-formyl-4-methoxy-2-phenyl-1H-imidazol-1-YL)methyl)phenyl)-5-isobutylthiophene-2-sulfonamide
Reactant of Route 2
N-(Ethylcarbamoyl)-3-(4-((5-formyl-4-methoxy-2-phenyl-1H-imidazol-1-YL)methyl)phenyl)-5-isobutylthiophene-2-sulfonamide
Reactant of Route 3
N-(Ethylcarbamoyl)-3-(4-((5-formyl-4-methoxy-2-phenyl-1H-imidazol-1-YL)methyl)phenyl)-5-isobutylthiophene-2-sulfonamide
Reactant of Route 4
Reactant of Route 4
N-(Ethylcarbamoyl)-3-(4-((5-formyl-4-methoxy-2-phenyl-1H-imidazol-1-YL)methyl)phenyl)-5-isobutylthiophene-2-sulfonamide
Reactant of Route 5
Reactant of Route 5
N-(Ethylcarbamoyl)-3-(4-((5-formyl-4-methoxy-2-phenyl-1H-imidazol-1-YL)methyl)phenyl)-5-isobutylthiophene-2-sulfonamide
Reactant of Route 6
Reactant of Route 6
N-(Ethylcarbamoyl)-3-(4-((5-formyl-4-methoxy-2-phenyl-1H-imidazol-1-YL)methyl)phenyl)-5-isobutylthiophene-2-sulfonamide

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